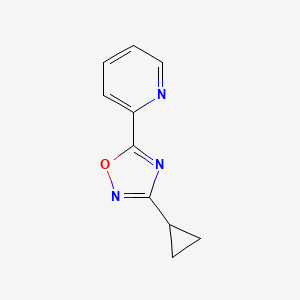

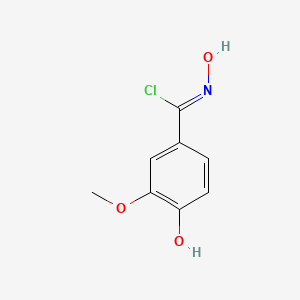

1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

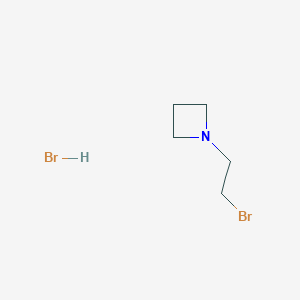

1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPPES, and it is a sulfanyl derivative of pyridazinone. NPPES has been synthesized using various methods, and its mechanism of action has been extensively studied.

Applications De Recherche Scientifique

Transparent Aromatic Polyimides

- Research on benzidine rearrangement reactions of hydrazobenzene derivatives, including compounds related to 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, has led to the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials possess good thermomechanical stabilities and are useful in applications requiring high-performance polymers with optical clarity (Tapaswi et al., 2015).

Synthesis of Nitrogen and Sulfur-Containing Derivatives

- The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, including those based on 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, has shown promising physiological properties. These compounds exhibit significant antioxidant effects and impact on biological membranes, potentially useful in drug development (Farzaliyev et al., 2020).

Pyridinolysis Studies

- Studies on the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates, including those related to 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, provide insights into the mechanisms of reactions involving electrophilic centers and substituents. This knowledge is essential for understanding reaction pathways in organic synthesis (Um et al., 2006).

Anticancer Activity Studies

- Research on the synthesis of new 3(2h)-one pyridazinone derivatives, which include related compounds, focuses on evaluating their antioxidant and anticancer activities. These studies are crucial for discovering new potential anticancer agents (Mehvish & Kumar, 2022).

Formation of Binary Organic Acid-Base Adducts

- The formation of crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds, including structures similar to 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, provides insights into hydrogen bond interactions in supramolecular chemistry (Jin et al., 2011).

Propriétés

IUPAC Name |

1-(3-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3S/c22-16(13-2-1-3-14(10-13)21(23)24)11-25-17-5-4-15(19-20-17)12-6-8-18-9-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNQVTFAYQAEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)

![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2931960.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)